Differentiation by Methyl Group Position: 5-Methyl vs. 6-Methyl Benzoxazole Antimicrobial Activity
The antimicrobial efficacy of benzoxazole derivatives is highly sensitive to the position of the methyl substituent. A comparative study of 5- and 6-methyl-2-(2,4-disubstituted phenyl)benzoxazoles revealed a clear positional effect on potency. The 5-methyl substituted derivative (4c) exhibited an MIC of 12.5 μg/mL against Candida albicans, while the corresponding 6-methyl analog (5c) was less active, with the study noting that only the 5-methyl derivative demonstrated this level of potency [1]. This provides a class-level inference that the 5-methyl substitution pattern in 2-(Chloromethyl)-5-methyl-1,3-benzoxazole is a critical determinant for achieving higher antimicrobial activity compared to its 6-methyl counterpart.
| Evidence Dimension | In vitro antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Not directly tested, but represents the 5-methyl substitution pattern |
| Comparator Or Baseline | 5-methyl-2-(2,4-disubstituted phenyl)benzoxazole (4c): MIC 12.5 μg/mL against Candida albicans [1]; 6-methyl-2-(2,4-disubstituted phenyl)benzoxazole (5c): less active [1] |
| Quantified Difference | The 5-methyl derivative demonstrated specific activity (MIC 12.5 μg/mL), which was not observed in the 6-methyl derivative. |
| Conditions | In vitro assay against Candida albicans using a standardized MIC method. |
Why This Matters
This evidence indicates that the 5-methyl substitution pattern, present in the target compound, is a key structural feature for achieving a specific level of antimicrobial activity, which is not guaranteed with the 6-methyl positional isomer.
- [1] Temiz, O., et al. (1998). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. Il Farmaco, 53(5), 337-341. View Source
